3-[(Methylsulfanyl)methyl]benzoic acid
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Overview
Description
3-[(Methylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C9H10O2S It is characterized by the presence of a benzoic acid moiety substituted with a methylsulfanyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylsulfanyl)methyl]benzoic acid typically involves the introduction of a methylsulfanyl group to a benzoic acid derivative. One common method is the reaction of 3-bromomethylbenzoic acid with methylthiolate under basic conditions to yield the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 3-[(Methylsulfanyl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 3-[(Methylsulfinyl)methyl]benzoic acid, 3-[(Methylsulfonyl)methyl]benzoic acid.
Reduction: 3-[(Methylsulfanyl)methyl]benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Methylsulfanyl)methyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the methylsulfanyl group can interact with thiol-containing enzymes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(Methylsulfanyl)methyl]benzoic acid depends on its interaction with molecular targets. The methylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various targets.
Comparison with Similar Compounds
- 3-[(Methylsulfinyl)methyl]benzoic acid
- 3-[(Methylsulfonyl)methyl]benzoic acid
- 3-[(Ethylsulfanyl)methyl]benzoic acid
Comparison: 3-[(Methylsulfanyl)methyl]benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity compared to its sulfinyl and sulfonyl analogs. The methylsulfanyl group is more prone to oxidation, making it a versatile intermediate in synthetic chemistry. Additionally, the compound’s ability to interact with thiol-containing enzymes distinguishes it from other benzoic acid derivatives.
Biological Activity
3-[(Methylsulfanyl)methyl]benzoic acid, a benzoic acid derivative, has garnered attention in recent years for its potential biological activities. This compound, characterized by the presence of a methylsulfanyl group, is being investigated for various therapeutic applications due to its interactions with biological systems. This article compiles findings from diverse research studies that elucidate the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C10H12O2S, with a molecular weight of approximately 200.27 g/mol. The presence of the methylsulfanyl group at the 3-position of the benzoic acid ring is believed to influence its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Antioxidant Properties
Antioxidant activity has been observed in several benzoic acid derivatives. The presence of the methylsulfanyl group may enhance radical scavenging capabilities, contributing to cellular protection against oxidative stress .
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For instance, it was shown to inhibit cell proliferation in Hep-G2 (liver cancer) and A2058 (melanoma) cells, suggesting its potential as an anticancer agent .
Modulation of Protein Degradation Pathways
Recent investigations have focused on the compound's ability to modulate protein degradation pathways, specifically the ubiquitin-proteasome and autophagy-lysosome pathways. In human foreskin fibroblasts, this compound was found to enhance proteasomal activity, which is crucial for maintaining cellular homeostasis and preventing age-related decline in protein turnover .
The biological activity of this compound is thought to involve its interaction with specific molecular targets. It may act by binding to enzymes or receptors involved in metabolic pathways, thereby modulating their activity. The exact mechanisms remain under investigation but are likely related to its structural features that facilitate binding to target sites .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Fluoro-3-[(methylsulfanyl)methyl]benzoic acid | C10H12FOS | Contains a fluorine atom enhancing bioactivity |
4-Chloro-3-[(methylsulfanyl)methyl]benzoic acid | C10H12ClS | Exhibits strong antimicrobial properties |
4-Methoxy-3-[(methylsulfanyl)methyl]benzoic acid | C11H14O2S | Known for its antioxidant effects |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzoic acid derivatives against pathogenic bacteria. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on growth rates, supporting further exploration into its use as an antimicrobial agent .
- Cytotoxicity in Cancer Cells : In a series of experiments assessing the cytotoxic potential of benzoic acid derivatives, this compound was identified as having potent effects on cell viability in multiple cancer cell lines, highlighting its potential role in cancer therapeutics .
- Proteostasis Modulation : Research demonstrated that this compound significantly enhances proteasomal and lysosomal activities in fibroblast cells, suggesting its utility in developing anti-aging therapies aimed at improving cellular maintenance mechanisms .
Properties
IUPAC Name |
3-(methylsulfanylmethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXILDVPLLSASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC(=CC=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.